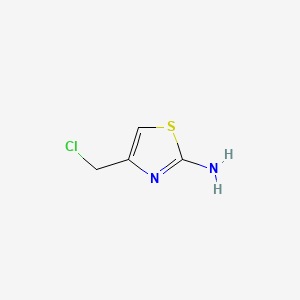

4-(Chloromethyl)thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKUGBMFPFOPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275724 | |

| Record name | 4-(Chloromethyl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-84-2 | |

| Record name | 7250-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7250-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Thiazole (B1198619) Ring Formation

The formation of the 2-aminothiazole (B372263) skeleton, which is the backbone of 4-(chloromethyl)thiazol-2-amine, can be accomplished through several established synthetic routes. These methods typically involve the reaction of a bifunctional electrophile with a sulfur-containing nucleophile.

Hantzsch Cyclocondensation Procedures

The Hantzsch thiazole synthesis is a cornerstone method for the preparation of thiazole derivatives. chemhelpasap.combepls.comresearchgate.net This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). chemhelpasap.comresearchgate.netyoutube.com In the context of this compound synthesis, this typically involves reacting an appropriate α-haloketone with thiourea. youtube.comorgsyn.org The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.comyoutube.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the starting materials. mdpi.com

The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be heated to facilitate the reaction. youtube.comorgsyn.org The initial product is often the hydrohalide salt of the aminothiazole, which can be neutralized with a base to afford the free amine. youtube.com The Hantzsch synthesis and its modifications remain one of the most widely used methods for the preparation of 2-aminothiazoles due to its reliability and the ready availability of starting materials. beilstein-journals.orgnih.gov

Condensation Reactions with Thiourea and Dihalopropanones

A direct and efficient route to this compound involves the condensation of thiourea with a 1,3-dihalopropanone, such as 1,3-dichloroacetone (B141476). nih.govias.ac.in This reaction is a specific application of the Hantzsch thiazole synthesis. nih.gov Equimolar amounts of thiourea and 1,3-dichloroacetone are typically reacted in a solvent like ethanol at room temperature, followed by cooling to promote crystallization of the product, which is often obtained as the hydrochloride salt. asianpubs.org

The reaction can be summarized as follows:

Reactants: Thiourea and 1,3-Dichloroacetone

Solvent: Ethanol

Conditions: Stirring at room temperature, followed by cooling.

Product: 2-Amino-4-(chloromethyl)thiazole hydrochloride asianpubs.org

This method provides a straightforward pathway to the desired product, leveraging the reactivity of the dihalogenated ketone to form the thiazole ring with the chloromethyl group already in place at the 4-position. nih.govias.ac.in

Formation of Thiazole Ring via 2-Aminothiophenol (B119425) Condensation

While less common for the direct synthesis of this compound, the condensation of 2-aminothiophenol is a known method for forming benzothiazole (B30560) derivatives. google.comijpsonline.com This approach involves the reaction of 2-aminothiophenol with a carboxylic acid or its derivative. The commercial preparation of 2-aminothiophenol itself often involves the hydrolysis of benzothiazole. google.com Although not a primary route to the target compound, this chemistry highlights a fundamental reaction for forming thiazole-containing ring systems fused to an aromatic ring.

Utilization of Dichloroacetone in Thiazole Ring Formation

1,3-Dichloroacetone serves as a key C3 synthon in the formation of the thiazole ring of this compound. nih.govias.ac.in Its reaction with thiourea is a prime example of the Hantzsch synthesis, leading directly to the 2-amino-4-(chloromethyl)thiazole structure. nih.gov The reaction is typically performed in an anhydrous solvent like DMF at elevated temperatures. nih.gov The use of 1,3-dichloroacetone is advantageous as it directly installs the chloromethyl group at the 4-position of the thiazole ring during the cyclization process. nih.govias.ac.in

In a solid-phase synthesis approach, resin-bound thioureas have been reacted with 1,3-dichloroacetone in DMF at 70°C to yield the corresponding resin-bound 4-chloromethyl thiazolyl peptide. nih.gov This demonstrates the robustness of this reaction under various conditions.

Chloromethylation Strategies

An alternative approach to synthesizing this compound involves the introduction of the chloromethyl group onto a pre-formed thiazole ring.

Chloromethylation using Chloromethyl Methyl Ether and Related Reagents

The electrophilic chloromethylation of a thiazole ring can be achieved using reagents like chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the chloromethylating agent. The chloromethyl group is directed to the electron-rich positions of the thiazole ring. For the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a related compound, chlorination of an isothiocyanate derivative is a documented method. semanticscholar.orggoogleapis.com

Advanced Synthetic Approaches

Modern synthetic strategies have been applied to the this compound scaffold to facilitate the rapid generation of derivatives and to embrace more environmentally friendly practices.

Parallel synthesis has emerged as a powerful tool for the rapid generation of libraries of thiazole derivatives. This high-throughput approach allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships. For instance, a series of 2-(4-substituted-thiazol-2-ylamino)acetamides and N-(4-substituted-thiazol-2-yl)acetamides have been synthesized, demonstrating the utility of this method in creating diverse compound collections. researchgate.net

Table 1: Solid-Phase Synthesis of a Cyclic RGD Peptide

| Step | Description | Reagents and Conditions |

| 1 | Fmoc deprotection | 20% piperidine (B6355638) in DMF |

| 2 | Peptide coupling | Fmoc-amino acids, standard coupling reagents |

| 3 | Thiourea formation | Fmoc-isothiocyanate, followed by Fmoc deprotection |

| 4 | Thiazole ring formation | 1,3-dichloroacetone (Hantzsch cyclocondensation) |

| 5 | Intramolecular cyclization | Thioalkylation of cysteine thiol with the chloromethyl group |

| This table outlines the key steps in the solid-phase synthesis of a cyclic RGD peptide utilizing a 4-chloromethyl thiazole intermediate for macrocyclization. nih.gov |

In line with the principles of green chemistry, ionic liquids have been explored as environmentally benign solvents and catalysts for organic synthesis. ijbsac.orgmdpi.comrsc.org These salts, which are liquid at or near room temperature, offer advantages such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. pressbooks.pub While specific examples detailing the synthesis of this compound itself in ionic liquids are not extensively documented in the provided search results, the use of ionic liquids for the synthesis of other thiazole derivatives and related heterocyclic systems is established. mdpi.com For example, pentyl pyridinium (B92312) tribromide has been used as both a solvent and a reagent for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com The properties of ionic liquids, such as their ability to be optimized for specific reactions by varying cation and anion structures, make them promising media for future developments in the synthesis of this compound derivatives. pressbooks.pub

Derivatization and Functional Group Interconversions

The reactivity of the chloromethyl and amino groups of this compound allows for a wide range of derivatization reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules.

The chloromethyl group at the 4-position of the thiazole ring is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a variety of substituents by reacting with different nucleophiles. For instance, the reaction of 2-(methylsulphonyl amino)-4-chloromethyl thiazole with various arylthiols in the presence of sodium ethoxide in methanol leads to the formation of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org This highlights the utility of the chloromethyl group as a handle for introducing thioether linkages.

Table 2: Nucleophilic Substitution of 2-(Methylsulphonyl amino)-4-chloromethyl thiazole with Arylthiols

| Arylthiol | Product |

| Thiophenol | 2-(Methylsulphonyl amino)-4-(phenylthiomethyl)thiazole |

| Substituted thiophenols | Corresponding 2-(methylsulphonyl amino)-4-(arylthiomethyl)thiazoles |

| This table illustrates the versatility of the chloromethyl group in undergoing nucleophilic substitution with various thiols to form a library of thioether derivatives. asianpubs.org |

Furthermore, the reaction of chloromethyl chlorosulfate (B8482658) (CMCS), a related chloromethylating agent, with anionic nucleophiles like halide or acetate (B1210297) ions demonstrates the facile displacement of the leaving group, a principle that can be extended to the chloromethyl group of the thiazole. rsc.org

The amino group at the 2-position of the thiazole ring is a key site for functionalization, most commonly through acylation reactions. This transformation is fundamental for building more complex structures and for modulating the electronic properties of the thiazole ring system. The acylation can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. nih.gov For example, 2-amino-4-arylthiazoles can be readily acylated with acetic anhydride (B1165640) to yield the corresponding N-acetylated products. nih.gov Similarly, reaction with chloroacetyl chloride under basic conditions produces the chloroacetyl amino derivative. nih.gov

In some cases, chemoselective acylation is crucial, especially when other reactive functional groups are present. The use of acidic reaction media like trifluoroacetic acid (CF3CO2H) can protonate the amino group, preventing its acylation and allowing for selective O-acylation of hydroxyl groups if present elsewhere in the molecule. nih.gov However, for the direct acylation of the amino group of this compound, standard basic or neutral conditions are typically employed. For instance, the synthesis of 2-(methylsulphonyl amino)-4-chloromethyl thiazole involves the reaction of 2-amino-4-(chloromethyl)thiazole hydrochloride with mesyl chloride in the presence of triethylamine. asianpubs.org

Condensation Reactions with Amines and Thiols

The chloromethyl group in this compound is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. Condensation with various amines and thiols provides a straightforward route to a diverse range of derivatives.

The reaction with amines, both primary and secondary, typically proceeds in the presence of a base to neutralize the hydrochloric acid formed during the reaction. This leads to the formation of aminomethyl-thiazole derivatives. Similarly, reaction with thiols, in the presence of a base like sodium ethoxide, results in the formation of thioether linkages. asianpubs.org These reactions are fundamental in creating libraries of compounds for biological screening. For instance, the condensation of 2-amino-4-(chloromethyl)thiazole with various arylthiols in the presence of sodium ethoxide in methanol under reflux conditions yields 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org

Synthesis of Thiazol-2-yl Urea (B33335) Derivatives

The amino group at the 2-position of the thiazole ring can readily react with isocyanates to form urea derivatives. This reaction is a common strategy for introducing a variety of substituents onto the thiazole core. The synthesis of thiazol-2-yl urea derivatives has been explored for their potential as antibacterial agents. rug.nl The general approach involves the reaction of this compound with an appropriate isocyanate in a suitable solvent. The reactivity of the amino group allows for the formation of a stable urea linkage, providing a modular approach to synthesizing a library of compounds with diverse functionalities.

Preparation of Alkoxymethyl Thiazol-2-amine Derivatives

Alkoxymethyl derivatives of 2-aminothiazole can be synthesized through reactions with hemiformals, which are generated from the reaction of alcohols and formaldehyde. researchgate.net This method provides a means to introduce alkoxymethyl groups onto the 2-amino position of the thiazole ring. researchgate.net These reactions expand the chemical space accessible from this compound, allowing for the introduction of various ether-linked substituents.

Formation of Thioether Linkages

The formation of thioether linkages is a key transformation for this compound, enabling the connection of the thiazole moiety to various sulfur-containing molecules. This reaction typically involves the nucleophilic attack of a thiol on the chloromethyl group.

A notable application of this reaction is the synthesis of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org In this multi-step synthesis, 2-amino-4-(chloromethyl)thiazole hydrochloride is first mesylated, and the resulting intermediate is then reacted with various arylthiols in the presence of sodium ethoxide to yield the desired thioether derivatives. asianpubs.org This strategy has been employed to create compounds with potential anti-inflammatory activity. asianpubs.org The formation of a thioether conjugate of 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) has also been studied in the context of its metabolism. nih.gov

Synthesis of Piperazine-Tethered Thiazole Compounds

A significant application of this compound is in the synthesis of piperazine-tethered thiazole compounds. These compounds have been investigated for their antiplasmodial activity. mdpi.comresearchgate.netnih.gov The synthesis involves the reaction of 4-chloromethyl-2-aminothiazoles with piperazine, leading to the formation of a piperazine-thiazole scaffold. mdpi.comresearchgate.net This scaffold can be further functionalized, for example, by reacting with a variety of commercially available carboxylic acids to produce disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. mdpi.comresearchgate.net This parallel synthesis approach allows for the creation of a diverse library of compounds for screening purposes. mdpi.comresearchgate.net

Preparation of Isothiocyanatomethyl Derivatives

The chloromethyl group of this compound can be converted to an isothiocyanatomethyl group. This transformation introduces a reactive isothiocyanate functionality, which can undergo further reactions, such as addition with nucleophiles like amines and alcohols. This derivatization opens up possibilities for creating a new set of thiazole derivatives with potential applications in various fields.

Synthesis of Hydrazino Thiazole Ligands

The 2-amino group of the thiazole ring can be transformed into a hydrazino group, leading to the formation of hydrazino thiazole ligands. These ligands are of interest in coordination chemistry due to their ability to form stable complexes with metal ions. The synthesis of 2-hydrazinyl-1,3-thiazole derivatives has been reported, and these compounds have been investigated for their antifungal activities. nih.govresearchgate.net The synthesis often involves the reaction of a thiosemicarbazide (B42300) derivative with an α-haloketone. nih.govresearchgate.net The resulting hydrazino thiazoles can act as bidentate or tridentate ligands, depending on the substituents on the thiazole ring and the hydrazine (B178648) moiety.

Medicinal Chemistry and Pharmacological Investigations

Antimicrobial Activity Studies

The thiazole (B1198619) moiety is a key component of many antimicrobial agents, including the penicillin antibiotic. nih.gov Derivatives of 2-aminothiazole (B372263), the core of the subject compound, have been a focus of research for developing new and effective antimicrobial drugs to combat drug-resistant pathogens. nih.govnih.gov

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, E. coli, B. cereus, S. Typhimurium)

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity. frontiersin.orgnih.gov Specifically, 2,4-disubstituted aminothiazole compounds have shown notable activity against various bacteria. nih.gov While specific data for 4-(chloromethyl)thiazol-2-amine against the listed strains is not extensively documented in the reviewed literature, related structures have shown promise.

For instance, studies on various thiazole-based compounds have confirmed their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Research on hybrids of thiazolidine-2,4-dione with a 4-(chlorophenyl)thiosemicarbazone fragment revealed good to limited activity against Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus cereus. mdpi.com In that study, the most active compounds exhibited a Minimum Inhibitory Concentration (MIC) as low as 3.91 mg/L. mdpi.com However, none of the tested compounds in that series showed an inhibitory effect on the growth of Gram-negative bacteria like E. coli. mdpi.com

Another study focusing on quinoxaline-based compounds with C-2 amine substitutions found that certain derivatives displayed moderate to good antibacterial activity against S. aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov One of the potent compounds from this series also showed efficacy against E. coli. nih.gov This highlights the potential of the 2-aminothiazole structural motif in the development of new antibacterial agents.

Table 1: Antibacterial Activity of a Potent Quinoxaline-Based C-2 Amine Analogue (Compound 5p)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 4-16 |

| B. subtilis | 8-32 |

| MRSA | 8-32 |

| E. coli | 4-32 |

Data sourced from a study on quinoxaline-based C-2 amine substituted analogues. nih.gov

Antifungal Applications

Thiazole derivatives are recognized for their significant antifungal properties. nih.govnih.gov Research into trisubstituted 2-amino-4,5-diarylthiazole derivatives has identified compounds with potent activity against Candida albicans. nih.gov In one study, after an initial screening, a demethylated derivative, designated 5a8, exhibited an anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC80) of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov This underscores the importance of the 2-aminothiazole scaffold in the search for novel antifungal agents. nih.gov The effectiveness of the thiazole ring is considered crucial for the antifungal action observed in these derivatives. nih.gov

Investigation of Resistance Mechanisms

The emergence of antimicrobial resistance is a global health crisis, necessitating an understanding of how bacteria develop resistance to new therapeutic agents. nih.gov While specific studies on microbial resistance mechanisms to this compound were not identified, general principles of antibiotic resistance would likely apply. mdpi.comnih.gov

Bacteria employ several primary strategies to resist antimicrobial agents:

Modification of the Drug Target: Bacteria can alter the structure of the cellular component that the drug targets, reducing or eliminating the drug's ability to bind. mdpi.comnih.gov For fluoroquinolones, resistance often arises from mutations in the genes encoding their targets, DNA gyrase and topoisomerase IV. nih.gov

Drug Inactivation: Microbes can produce enzymes that chemically modify or destroy the antibiotic. mdpi.com The most well-known example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillins and related antibiotics. nih.gov

Active Drug Efflux: Bacteria can utilize efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a high enough concentration to be effective. mdpi.comnih.gov This mechanism can confer resistance to a wide range of antimicrobial classes. nih.gov

It is plausible that bacteria could develop resistance to thiazole-based compounds like this compound through one or more of these mechanisms. For example, they might alter a target enzyme or develop an efflux pump capable of expelling the compound.

Anti-inflammatory Research

In addition to antimicrobial properties, the thiazole nucleus is a key feature in several anti-inflammatory drugs. frontiersin.orgnih.gov Research has focused on synthesizing and evaluating new thiazole derivatives for their potential to treat inflammation. frontiersin.org

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of drugs are often achieved by halting the synthesis of prostaglandins. frontiersin.org Recent research on derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine has provided insight into their mechanisms of action. frontiersin.orgnih.gov Two potent compounds from this series, designated 5d and 5e, were investigated further to understand how they combat inflammation. frontiersin.org Their effects were tested using various inflammatory mediators. The study found that these compounds likely reduce inflammation by interfering with multiple pathways, including those involving histamine, bradykinin, prostaglandin (B15479496), and leukotrienes. frontiersin.orgnih.gov For instance, compound 5e showed a 35% suppression of histamine-induced inflammation at its highest dose, suggesting it may inhibit the release of mediators from mast cells. frontiersin.org

Cyclooxygenase (COX-1, COX-2) Inhibition Studies

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. youtube.comnih.gov COX-1 is involved in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. youtube.com Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce side effects. nih.gov

A study on newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as potent and selective COX-2 inhibitors. Several of the synthesized compounds exhibited significant inhibitory activity against the COX-2 enzyme, with some being more potent than the standard drug celecoxib.

The most promising compounds, 5b, 5d, and 5e, were identified as dominant and selective COX-2 inhibitors. Their inhibitory concentrations (IC₅₀) and selectivity indices highlight their potential as effective anti-inflammatory agents. While also showing some activity against COX-1, their potency was considerably lower, indicating a favorable selectivity profile.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 5b | 32.12 | 0.76 | 42 |

| 5d | 34.12 | 0.30 | 112 |

| 5e | 38.14 | 0.30 | 124 |

| Aspirin (Standard) | 15.32 | - | - |

| Celecoxib (Standard) | - | 0.05 | - |

Data from a study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.

5-Lipoxygenase (5-LOX) Inhibition Investigations

The 5-lipoxygenase (5-LOX) pathway is a critical target in the management of inflammatory diseases, as it is responsible for the production of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Research into thiazole derivatives has revealed their potential as 5-LOX inhibitors.

A study on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their inhibitory activity against the 5-LOX enzyme. nih.govnih.gov While these compounds were found to be less potent than the standard drug zileuton (B1683628) (IC₅₀ of 11.00 μM), two derivatives, 5d and 5e, showed notable inhibition with IC₅₀ values of 23.08 μM and 38.46 μM, respectively. nih.gov These findings highlight the potential of the 4-substituted thiazol-2-amine scaffold as a source of 5-LOX inhibitors. nih.govnih.gov

In another line of research, the compound 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and its derivatives have been identified as inhibitors of the 5-LOX pathway. mdpi.com These compounds were shown to block the activity of both 5-LOX and leukotriene A₄ hydrolase (LTA₄H), another key enzyme in leukotriene biosynthesis. mdpi.com The IC₅₀ values for the inhibition of LTA₄H activity by ARM1 and its selenazole (TTSe) and oxazole (B20620) (TTO) derivatives were determined to be 0.6 μM, 0.8 μM, and 0.8 μM, respectively. mdpi.com

Table 1: 5-LOX Inhibitory Activity of Thiazole Derivatives

| Compound | IC₅₀ (μM) vs 5-LOX | Standard Drug (IC₅₀ in μM) | Reference |

|---|---|---|---|

| Derivative 5d | 23.08 | Zileuton (11.00) | nih.gov |

| Derivative 5e | 38.46 | Zileuton (11.00) | nih.gov |

Table 2: LTA₄H Inhibitory Activity of Thiazole Derivatives

| Compound | IC₅₀ (μM) vs LTA₄H | Reference |

|---|---|---|

| ARM1 | 0.6 | mdpi.com |

| TTSe | 0.8 | mdpi.com |

| TTO | 0.8 | mdpi.com |

In Vitro and In Vivo Anti-inflammatory Models

The anti-inflammatory potential of thiazole derivatives has been evaluated in both in vitro and in vivo models. nih.govfrontiersin.org In vitro assays, such as enzyme inhibition studies, provide initial insights into the mechanism of action, while in vivo models offer a more comprehensive understanding of the compound's efficacy in a biological system. accscience.comresearchgate.net

The same 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives that showed 5-LOX inhibition were also subjected to in vivo anti-inflammatory studies. nih.govnih.gov Using the carrageenan-induced paw edema model in mice, a standard method for assessing acute inflammation, the compounds demonstrated significant anti-inflammatory effects. nih.gov This in vivo activity corroborates the in vitro findings and supports the potential of these thiazole derivatives as anti-inflammatory agents. nih.govfrontiersin.org

Anticancer and Antitumor Potential

The thiazole moiety is a key component of several approved anticancer drugs and is a subject of ongoing research for the development of new antitumor agents. mdpi.com

Preclinical Studies for Antitumor Effects

While specific preclinical studies on the antitumor effects of this compound are not extensively documented in the reviewed literature, the broader class of 2-aminothiazole derivatives has shown promise in various cancer cell lines. mdpi.comnih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives displayed good anti-proliferative effects on human K562 leukemia cells. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. mdpi.com High-throughput screening has identified the thiazole scaffold as a potent inhibitor of CDKs. nih.gov

One study reported the discovery of a 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. nih.gov Through structural modifications to improve metabolic stability, a series of analogues were synthesized, with over 100 compounds exhibiting IC₅₀ values in the 1-10 nM range against CDK2. nih.gov X-ray crystallography revealed the binding mode of these inhibitors to the active site of the CDK2 protein. nih.gov Furthermore, a water-soluble derivative demonstrated significant antitumor activity in vivo in murine and human cancer models. nih.gov

More recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel and potent inhibitors of CDK12, a transcriptional CDK overexpressed in esophageal squamous cell carcinoma (ESCC). nih.gov The lead compound, H63, was found to induce cell cycle arrest and DNA damage in ESCC cells, and it exhibited favorable pharmacokinetic properties and significant anti-ESCC activity in vivo. nih.gov

Table 3: CDK Inhibitory Activity of Thiazole Derivatives

| Compound Class | Target CDK | Activity | Reference |

|---|---|---|---|

| 2-acetamido-thiazolylthio acetic ester analogues | CDK2 | IC₅₀ in 1-10 nM range | nih.gov |

| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative (H63) | CDK12 | Potent inhibitor | nih.gov |

Exploration as Lead Compounds for New Drug Formulations

The consistent discovery of potent biological activities in various derivatives of 2-aminothiazole underscores the importance of this scaffold as a lead structure in drug discovery. mdpi.comnih.govnih.gov The ability to readily modify the thiazole ring at different positions allows for the fine-tuning of pharmacological properties, making it a versatile starting point for the development of new drug formulations for a range of diseases, including cancer and inflammatory conditions. nih.gov

Antiparasitic Activity

The search for new antiparasitic agents is a global health priority, and heterocyclic compounds like thiazoles are a promising area of investigation. nih.govunl.pt

Derivatives of the 2-aminothiazole core have demonstrated significant in vitro activity against a variety of parasites. nih.govunl.pt For example, a study on newly synthesized naphthyl-thiazole derivatives revealed their cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.govunl.pt One of the thiazole derivatives, compound 2l, was particularly effective against the amastigote forms of both parasites. nih.govunl.pt Additionally, these thiazole derivatives, in contrast to their thiosemicarbazone precursors, promoted the inhibition of Plasmodium falciparum growth, the parasite responsible for malaria. nih.govunl.pt

Furthermore, research on other related heterocyclic structures, such as 1,3,4-thiadiazoles, has also shown promising results. Tris-1,3,4-thiadiazole derivatives have been tested in vivo against Toxoplasma gondii, with one compound significantly reducing the parasite count in the brain, liver, and spleen of infected mice. nih.gov Trifluoromethylated pyrazole (B372694) 2-amino-1,3,4-thiadiazole (B1665364) hybrids have also been synthesized and evaluated for their activity against Leishmania amazonensis and Trypanosoma cruzi, with several compounds showing potent antiproliferative effects. frontiersin.org

Table 4: Antiparasitic Activity of Thiazole and Related Derivatives

| Compound Class | Parasite | Activity | Reference |

|---|---|---|---|

| Naphthyl-thiazole derivatives | Leishmania amazonensis, Trypanosoma cruzi | Cytotoxic potential | nih.govunl.pt |

| Naphthyl-thiazole derivatives | Plasmodium falciparum | Growth inhibition | nih.govunl.pt |

| Tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii | Reduction in parasite count in vivo | nih.gov |

| Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids | Leishmania amazonensis, Trypanosoma cruzi | Antiproliferative activity | frontiersin.org |

Antiplasmodial Activity against Plasmodium falciparum Strains

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the urgent development of new antimalarial agents. The 2-aminothiazole scaffold has been identified as a promising starting point for the design of novel antiplasmodial compounds.

Research into the synthesis of new 4-aminoquinoline-derived thiazolidines has shown that these compounds can exhibit significant antimalarial activity. These derivatives have been found to form strong complexes with haematin and inhibit the formation of β-haematin, a crucial detoxification process for the parasite. nih.gov This mechanism of action is a key target in antimalarial drug development. nih.gov

In the quest for new antimalarials, various derivatives of the nih.govfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidine system, which are isosteric with known antimalarial drugs like mefloquine (B1676156) and chloroquine, have been synthesized and evaluated. Some of these compounds have demonstrated potent in vitro activity against chloroquine-resistant strains of P. falciparum. azolifesciences.com

Antimalarial Drug Discovery Initiatives

The discovery of new antimalarial drugs is a complex process, often involving the screening of large chemical libraries against whole-cell parasites to identify new chemical starting points. nih.gov Phenotypic screening has the advantage of being target-agnostic, allowing for the discovery of compounds with novel mechanisms of action. nih.gov

Product Development Partnerships (PDPs) like the Medicines for Malaria Venture (MMV) play a crucial role in overcoming the market challenges associated with developing drugs for diseases that primarily affect low-income countries. nih.gov These partnerships facilitate collaboration between public, private, academic, and philanthropic sectors to advance antimalarial research and development. nih.govyoutube.com

Recent initiatives have also focused on building compound libraries that are openly shared to screen for activity against various pathogens, including malaria. nih.gov Furthermore, structure-guided drug discovery, where researchers identify the molecular target of a compound, has become a more efficient approach to developing potent antimalarial drugs. nih.gov The Malaria Drug Accelerator (MaIDA) is one such initiative focused on discovering new malaria targets to facilitate this approach. youtube.com

Analgesic Property Assessment

Derivatives of 2-aminothiazole have been investigated for their potential as analgesic agents. The thiazole scaffold is a key component of some existing anti-inflammatory drugs, which often exert their analgesic effects by inhibiting prostaglandin synthesis. nih.gov

In a study focused on the development of new anti-inflammatory and analgesic agents, several new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized. nih.gov The analgesic activity of these compounds was evaluated using the hot plate method. The results, as presented in the table below, demonstrate the painkilling effects of these synthesized compounds.

| Compound | Dose (mg/kg) | Delay Time (mean ± SEM) | Painkilling Effect (%) |

|---|---|---|---|

| Positive Control | 100 | 17.23 | 47.59 ± 0.71 |

| Compound 5e | 20 | 14.33 ± 0.44 | 36.99 ± 0.94 |

| Compound 5d | 20 | - | 29.62 ± 0.84 |

Data sourced from Frontiers in Pharmacology. frontiersin.org

Antiviral Investigations

The thiazole moiety is also a key structural feature in a number of compounds investigated for their antiviral properties. Research has explored various derivatives for activity against a range of viruses.

For instance, 4-substituted-2-thiazole amides have been identified as inhibitors of alphavirus replication. nih.gov One particular compound, 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed good antiviral activity against the Chikungunya virus (CHIKV) with an EC50 of 0.6 μM. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor. nih.gov

Other studies have synthesized and evaluated different series of thiazole-containing compounds for their antiviral potential. For example, certain 1,2,3-triazolyl-l-ascorbic acid derivatives with a 4-substituted triazole ring have shown antiviral activity. mdpi.com Additionally, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and shown to exhibit moderate antiviral activity against the influenza A virus. nih.gov

Enzyme Inhibition Studies

Kynurenine-3-hydroxylase Inhibition

Kynurenine-3-hydroxylase (KMO), also known as kynurenine (B1673888) 3-monooxygenase, is an enzyme in the kynurenine pathway of tryptophan metabolism. Inhibition of this enzyme is a therapeutic strategy for certain neurodegenerative diseases. A class of compounds, N-(4-phenylthiazol-2-yl)benzenesulfonamides, has been identified as high-affinity inhibitors of KMO. nih.gov

The table below shows the in vitro inhibitory activity of two such compounds against KMO.

| Compound | IC50 (nM) |

|---|---|

| 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro-61-8048) | 37 |

| 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide | 19 |

Data sourced from PubMed. nih.gov

Glutathione (B108866) Reductase Activity Modulation

Glutathione reductase (GR) is a critical enzyme that maintains the cellular pool of reduced glutathione (GSH), a key antioxidant. mdpi.comfrontiersin.org The modulation of GR activity can have significant effects on cellular redox homeostasis. Electrophilic compounds can modulate GR activity either through direct inhibition or by upregulating glutathione biosynthesis. mdpi.com

For example, the electrophilic fatty acid nitro-oleic acid has been shown to directly inhibit GR by covalently modifying a catalytic cysteine residue. mdpi.com Other electrophilic Nrf2 activators can lead to an accumulation of glutathione disulfide (GSSG) without directly inhibiting the enzyme, suggesting that GR activity can also be regulated by product inhibition. mdpi.com In the context of antimalarial research, 4-Chlorothymol has been found to perturb the redox balance in Plasmodium falciparum by modulating the activity of enzymes like GR. This highlights the potential of targeting the parasite's redox system as an antimalarial strategy.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a derivative of this compound, relates to its biological effect. These studies involve systematically modifying the molecule's structure and assessing the impact on its activity, guiding the rational design of more effective therapeutic agents. nih.govnih.gov

The 2-aminothiazole moiety is the central pharmacophore, or the essential structural region, responsible for the biological activities observed in its derivatives. nih.govresearchgate.net This heterocyclic system is a versatile scaffold capable of engaging with various biological targets. nih.gov Key pharmacophoric features include:

Hydrogen Bonding Capability: The 2-amino group and the ring nitrogen atom can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the molecule within the active site of target proteins, such as enzymes or receptors.

Aromaticity and Planarity: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Substitution Points: The positions on the thiazole ring (C4 and C5) and the exocyclic amino group (N2) serve as key points for chemical modification. Substituents at these positions modulate the molecule's electronic properties, steric profile, and lipophilicity, which in turn dictates its biological activity and selectivity. nih.govresearchgate.net For instance, in the development of Aurora kinase inhibitors, the 2-aminothiazole core was essential for activity, with substitutions at various positions fine-tuning the potency. mdpi.com

The design of potent and selective drug candidates from the 2-aminothiazole scaffold follows several established principles. Starting from a lead compound, which could be synthesized from this compound, medicinal chemists employ strategies to enhance biological activity.

Bioisosteric Replacement: The thiazole ring itself is often used as a bioisostere for other aromatic or heterocyclic rings to improve properties like metabolic stability or target affinity.

Substituent Modification: A primary strategy involves introducing a variety of substituents at the C4 and C5 positions of the thiazole ring and on the 2-amino group. nih.govmdpi.com For example, creating amide or urea (B33335) derivatives at the 2-amino position can introduce new hydrogen bonding opportunities and alter the molecule's physicochemical properties. nih.gov

Conformational Restriction: Incorporating the 2-aminothiazole scaffold into more rigid structures, such as fused ring systems, can lock the molecule into a biologically active conformation, potentially increasing potency and reducing off-target effects.

Computational Modeling: Molecular docking and other computational techniques are frequently used to predict how a designed molecule will bind to its target. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity, as seen in the development of inhibitors for metabolic enzymes like carbonic anhydrase. nih.gov

Substituents at the C4-Position: The substituent at the C4 position significantly influences potency. In a series of anticancer agents, introducing a phenyl group at the C4-position of the thiazole had a notable effect on potency. nih.gov In a separate study on enzyme inhibitors, derivatives such as 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole (B182969) demonstrated potent and selective inhibition of human carbonic anhydrase (hCA) isozymes and cholinesterases. nih.gov The halogen atom on the phenyl ring plays a crucial role in the inhibitory activity.

Substituents at the C5-Position: The C5 position is also critical for modulating activity. In one study, the introduction of a bromo group at the C5-position of the thiazole core led to significant cytotoxicity against cancer cell lines. nih.gov Conversely, adding a methyl group at either the C4 or C5 position sometimes resulted in decreased potency. nih.gov

Substituents on the 2-Amino Group: Modifications at the 2-amino group are pivotal for defining the biological profile.

Anti-inflammatory Activity: In a series of compounds designed as cyclooxygenase (COX) inhibitors, the nature of the substituent on the 2-amino group was critical for both potency and selectivity. Derivatives with specific secondary amine moieties showed potent and highly selective inhibition of COX-2 over COX-1, an important feature for developing safer anti-inflammatory drugs. nih.govmdpi.com

Anticancer Activity: For Hec1/Nek2 inhibitors, acylation of the 2-amino group to form specific amides was a key strategy. A fluoride-containing derivative demonstrated selectivity for cancer cells over normal cells. mdpi.com

Antimicrobial Activity: In the development of antimicrobials, converting the 2-amino group into a Schiff base or an amide can drastically alter the spectrum of activity. Attaching different aryl groups via an azomethine linkage led to compounds with varying efficacy against different bacterial strains. nih.gov

The data below illustrates how systematic modifications to the 2-aminothiazole scaffold influence biological activity. Table 1 shows the effect of substitutions on the inhibition of cholinesterase and carbonic anhydrase enzymes. Table 2 summarizes how different substitution patterns on the thiazole ring affect anticancer activity.

Table 1: Influence of C4-Substituents on Enzyme Inhibition This table displays the in vitro inhibitory activity (Kᵢ in µM) of various 4-substituted 2-aminothiazole derivatives against human carbonic anhydrase (hCA) I and II, and acetyl- and butyrylcholinesterase (AChE, BChE). Data sourced from Korkmaz et al., 2023. nih.gov

| Compound | Substituent at C4 | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | AChE Kᵢ (µM) | BChE Kᵢ (µM) |

|---|---|---|---|---|---|

| 1 | 4-Chlorophenyl | 0.008 | 0.231 | 0.215 | 0.112 |

| 2 | 4-Bromophenyl | 0.145 | 0.124 | 0.129 | 0.083 |

| 3 | 4-Nitrophenyl | 0.031 | 0.211 | 0.286 | 0.198 |

| 4 | 5,6,7,8-Tetrahydro-2-naphthyl | 0.026 | 0.199 | 0.197 | 0.142 |

Table 2: Influence of Ring Substituents on Anticancer Activity This table summarizes general SAR findings for 2-aminothiazole derivatives against various cancer cell lines. Data sourced from Abdel-Wahab et al., 2021. nih.gov

| Position of Substitution | Type of Substituent | General Effect on Cytotoxicity |

|---|---|---|

| C4-Position | Phenyl group | Maintained or slightly altered potency |

| C4/C5-Position | Methyl group | Decreased potency |

| C5-Position | Bromo group | Increased potency |

| 2-Amino Group | Benzylic amines | Beneficial for improving cytotoxicity |

| Phenyl Ring (on side chain) | meta-Halogen | Better antitumor activity than meta-methyl |

Computational and Theoretical Chemistry Analyses

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.

Molecular docking studies on derivatives of 4-(chloromethyl)thiazol-2-amine have explored their interactions with various biological targets. For instance, thiazole (B1198619) derivatives have been docked against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in anti-inflammatory therapies. nih.govnih.gov Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed effective binding to the amino acid residues within the active sites of these enzymes. nih.govnih.gov

Similarly, new series of 2,4-disubstituted thiazole derivatives have been investigated as potential tubulin polymerization inhibitors. nih.gov Docking studies revealed that these compounds could fit into the tubulin active site, indicating a potential mechanism for anticancer activity. nih.gov Other research has shown that thiazol-2-amine derivatives can bind within the active sites of microbial enzymes such as Enoyl ACP reductase, Lipid A, and Pyridoxal kinase, suggesting potential antimicrobial applications. nih.gov

In the context of breast cancer, derivatives of 4-phenylthiazol-2-amine have been docked with the estrogen receptor-alpha (ER-α). nih.gov The results indicated that these compounds fit within the same hydrophobic pocket as the standard drug, tamoxifen, with some derivatives showing even better docking scores. nih.gov

These studies collectively suggest that the this compound scaffold is a versatile platform for designing ligands that can interact with a range of biologically significant receptors. The specific interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the target protein's active site.

Table 1: Predicted Ligand-Receptor Interactions for Thiazole Derivatives

| Thiazole Derivative Class | Target Receptor/Enzyme | Predicted Interaction Type | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | Binding to active site amino acid residues | Anti-inflammatory, Analgesic | nih.govnih.gov |

| 2,4-disubstituted thiazoles | Tubulin | Binding to the active site | Anticancer | nih.gov |

| Thiazol-2-amine derivatives | Enoyl ACP reductase, Lipid A, Pyridoxal kinase | Binding within active sites | Antimicrobial | nih.gov |

| 4-Phenylthiazol-2-amine derivatives | Estrogen Receptor-alpha (ER-α) | Binding to hydrophobic pocket | Anti-breast cancer | nih.gov |

Molecular docking not only predicts binding but also helps to elucidate the potential mechanism of action at a molecular level. For thiazole derivatives, the mechanism often involves the inhibition of key enzymes. For example, the binding of thiazole compounds to the active sites of COX and LOX enzymes suggests that their anti-inflammatory effects are derived from the inhibition of these pathways. nih.govnih.gov

In the case of anticancer activity, the docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin suggests they act as tubulin polymerization inhibitors. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

For antimicrobial applications, the interaction of thiazole derivatives with enzymes essential for bacterial survival, such as DNA gyrase, points to a mechanism of inhibiting bacterial replication. asianpubs.org The binding within the active site of these enzymes blocks their normal function, leading to bacterial cell death. nih.gov The process of receptor-mediated endocytosis is fundamental for the efficacy of many targeted therapies, starting with the binding of a ligand to a specific receptor. nih.gov

In Silico Studies for Pharmacological Profiling

In silico studies, which are computational analyses, are vital for predicting the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Studies on various thiazole derivatives have shown promising ADME profiles. nih.govresearchgate.net For many of these compounds, the calculated properties fall within acceptable ranges defined by frameworks like Lipinski's rule of five, which predicts the oral bioavailability of a drug candidate. mdpi.com For instance, in silico analysis of 4-phenylthiazol-2-amine derivatives indicated that their ADME properties are within acceptable limits, suggesting good absorption at the site of action. nih.gov Similarly, 2-aminothiazol-4(5H)-one derivatives showed favorable ADME parameters in computational tests. mdpi.com These studies often reveal high intestinal absorption probabilities for thiazole-based compounds. mdpi.com

Table 2: In Silico ADME Profiling of Thiazole Derivatives

| Derivative Class | ADME Parameter Studied | Key Finding | Reference |

|---|---|---|---|

| 4-Phenylthiazol-2-amine derivatives | ADME properties | Properties are within acceptable limits. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | ADME properties | Showed promising ADME properties. | researchgate.net |

| 2-aminothiazol-4(5H)-one derivatives | ADME analysis | Favorable absorption, distribution, metabolism, and excretion parameters. | mdpi.com |

Density Functional Theory (DFT) and DFT/DNP Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties, including electronic structure and reactivity.

DFT calculations have been employed to characterize the electronic structure of thiazole derivatives. These studies provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior and reactivity. For instance, DFT studies on 2-amino-5-arylazothiazole derivatives have been used to predict their geometric and electronic properties. nih.govnih.gov The geometry of these compounds was studied using the Material Studio package with semi-core pseudopotentials and double numerical basis sets plus polarization functional (DNP). nih.gov Such calculations help in understanding the stability and reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. aimspress.com

DFT calculations have been used to determine the HOMO-LUMO energy gap for various thiazole derivatives. ekb.egresearchgate.net A smaller HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis is crucial for understanding the charge transfer that can occur within the molecule, which is a key aspect of its chemical and biological activity. researchgate.netnih.gov For example, in studies of 4-(furan-2-yl)thiazol-2-amine derivatives, HOMO and LUMO energy evaluations were used to identify reactivity parameters. ekb.eg

Table 3: HOMO-LUMO Energy Gaps for Related Aniline Compounds

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-(trifluoromethyl) aniline | DFT/B3LYP/6-311++G(d,p) | -6.12 | -1.09 | 5.03 | nih.gov |

| Temozolomide (Neutral, Gas Phase) | DFT/B3LYP/6-311G(d) | Not Specified | Not Specified | 4.40 | aimspress.com |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its electronic landscape.

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas are characterized by an excess of electrons and are often associated with lone pairs of heteroatoms. Conversely, regions of positive potential, which are prone to nucleophilic attack, are colored blue, indicating an electron deficiency. Green and yellow areas represent intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to highlight several key reactive sites:

Negative Regions (Red/Yellow): The most negative potential is anticipated to be located around the nitrogen atom of the thiazole ring and the exocyclic amine group (-NH2). These sites are electron-rich due to the lone pairs of electrons on the nitrogen atoms, making them primary targets for electrophiles.

Positive Regions (Blue): A region of positive potential would be expected around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen on the thiazole ring. The chloromethyl group (-CH2Cl) would also contribute to the electronic landscape, with the chlorine atom's electron-withdrawing nature influencing the potential of the adjacent methylene (B1212753) group.

The analysis of MEP maps provides crucial information for understanding intermolecular interactions and predicting how the molecule might bind to a biological target or react with other chemical species. researchgate.net

Illustrative Data: Predicted Molecular Electrostatic Potential (MEP) Features for this compound

| Feature | Predicted Location on Molecule | Potential Value Range (Arbitrary Units) | Implication |

| V_max | Hydrogen atoms of the amine group | Positive | Site for nucleophilic attack |

| V_min | Nitrogen atom of the thiazole ring | Negative | Site for electrophilic attack |

| V_min | Nitrogen atom of the amine group | Negative | Site for electrophilic attack |

Note: This table is illustrative and represents expected outcomes from an MEP analysis. Actual values would be determined through specific computational calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a fundamental aspect of theoretical chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. By mapping these energies, a potential energy surface (PES) can be constructed, which reveals the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points). researchgate.net

A detailed conformational analysis would involve systematically rotating the C-C bond between the thiazole ring and the chloromethyl group and calculating the potential energy at each increment. This process would generate a potential energy surface plot, where the dihedral angle of the Cl-C-C-N fragment is plotted against the relative energy.

The resulting PES would likely show distinct energy minima corresponding to staggered conformations, where the bulky chlorine atom is positioned to minimize steric hindrance with the adjacent atoms of the thiazole ring. The energy maxima would correspond to eclipsed conformations, where the chlorine atom is aligned with the substituents on the ring, leading to increased steric repulsion. Understanding the preferred conformation is critical, as the three-dimensional shape of a molecule significantly influences its biological activity and physical properties. mdpi.com

Illustrative Data: Hypothetical Potential Energy Surface (PES) Data for Rotation of the Chloromethyl Group

| Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) | Conformation Type |

| 60° | 0 | Staggered (Energy Minimum) |

| 120° | 3.5 | Eclipsed (Energy Maximum) |

| 180° | 0.2 | Staggered (Energy Minimum) |

| 240° | 3.5 | Eclipsed (Energy Maximum) |

| 300° | 0.2 | Staggered (Energy Minimum) |

| 360°/0° | 3.6 | Eclipsed (Energy Maximum) |

Note: This table is for illustrative purposes. The actual rotational barriers and dihedral angles for the most stable conformers would need to be determined via quantum chemical calculations.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-(chloromethyl)thiazol-2-amine is expected to exhibit characteristic absorption bands corresponding to its constituent parts. While a specific spectrum for this compound is not publicly available, data from closely related structures, such as 2-amino-4-methylthiazole, provides insight into the expected spectral features. mdpi.comnih.gov

Key expected vibrational modes include the N-H stretching of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is anticipated to appear around 1640-1610 cm⁻¹. Vibrations associated with the C=C bond within the heterocyclic ring are also expected in the 1550-1450 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, generally produces a weaker band in the 700-600 cm⁻¹ range. The presence of the chloromethyl group would be indicated by C-H stretching vibrations around 2950-3000 cm⁻¹ and a C-Cl stretching band, typically found in the 800-600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amine) | 3300-3500 | Stretching |

| C-H (Alkyl) | 2950-3000 | Stretching |

| C=N (Thiazole Ring) | 1640-1610 | Stretching |

| C=C (Thiazole Ring) | 1550-1450 | Stretching |

| C-Cl (Chloromethyl) | 800-600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The amine (NH₂) protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The proton on the C5 position of the thiazole ring would likely appear as a singlet in the aromatic region. The methylene (B1212753) protons (CH₂) of the chloromethyl group are expected to produce a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | NH₂ | Variable (broad singlet) | s (br) |

| ¹H | C5-H | ~6.5-7.0 | s |

| ¹H | CH₂Cl | ~4.5-5.0 | s |

| ¹³C | C2 | ~165-170 | - |

| ¹³C | C4 | ~145-150 | - |

| ¹³C | C5 | ~105-110 | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 148.61 g/mol . hoffmanchemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 148. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 150 with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom. Common fragmentation pathways for related thiazole compounds often involve the loss of small molecules or radicals from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The 2-aminothiazole (B372263) ring system in this compound constitutes a chromophore. Studies on similar 2-aminothiazole derivatives show characteristic UV absorption maxima. d-nb.info The electronic transitions responsible for this absorption are typically π → π* transitions within the conjugated system of the thiazole ring. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide valuable information about the C-S and C=C bonds within the thiazole ring. researchgate.net The symmetric stretching of the thiazole ring would likely give a strong Raman signal.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of pharmaceutical intermediates. A reversed-phase HPLC method would be suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nasc.ac.inresearchgate.net Detection is commonly achieved using a UV detector set at the λ_max of the compound. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used for separation, and detection could be achieved with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 3: Commonly Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4-methylthiazole |

| Acetonitrile |

| Methanol |

| Formic acid |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used for monitoring the progress of chemical reactions and for assessing the purity of this compound. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a solid support, and a liquid mobile phase (eluent).

The separation is based on the principle of polarity. The stationary phase is polar, while the mobile phase can be varied in polarity to achieve optimal separation. More polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound and related aminothiazole derivatives, various solvent systems can be employed to achieve effective separation. The choice of eluent is critical and is often determined empirically to provide a clear separation between the desired product, starting materials, and any byproducts. Visualization of the separated spots on the TLC plate is typically achieved under UV light or by using a chemical staining agent.

Table 1: Representative TLC Parameters for Aminothiazole Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method |

| Silica Gel 60 F254 | Dichloromethane/Methanol (9:1 v/v) | UV light (254 nm) |

| Alumina | Ethyl Acetate (B1210297)/Hexane (1:1 v/v) | Iodine Vapor |

| Silica Gel | Chloroform/Acetone (8:2 v/v) | Potassium Permanganate Stain |

This table presents typical TLC conditions used for the analysis of aminothiazole compounds. The specific Rf value for this compound would be determined under these experimental conditions.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique for confirming the empirical formula of a synthesized compound like this compound. This method precisely determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₄H₅ClN₂S).

A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. Significant deviations may indicate the presence of impurities, residual solvents, or that the incorrect compound was synthesized.

Table 2: Elemental Composition of this compound

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 32.33% | 32.30% - 32.45% |

| Hydrogen (H) | 3.39% | 3.35% - 3.45% |

| Nitrogen (N) | 18.85% | 18.80% - 18.95% |

| Chlorine (Cl) | 23.85% | Not typically measured directly |

| Sulfur (S) | 21.58% | 21.50% - 21.65% |

The theoretical percentages are calculated based on the molecular formula C₄H₅ClN₂S. Experimental values are representative and may vary slightly between different analytical laboratories and sample batches.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details.

In this technique, a single crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed model of the crystal lattice and the molecular structure can be constructed.

The resulting crystallographic data includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information is fundamental for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. While crystallographic data for this compound itself may not be widely published, analysis of closely related aminothiazole derivatives provides insight into the expected structural features. nih.govdntb.gov.ua

Table 3: Illustrative Crystallographic Data for an Aminothiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 9.215 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 961.5 |

| Z (Molecules per unit cell) | 4 |

This table provides an example of crystallographic data for a representative aminothiazole derivative and is for illustrative purposes. The actual crystallographic parameters for this compound would need to be determined experimentally.

Applications and Industrial Relevance in Chemical Science

Role as Chemical Building Blocks in Organic Synthesis

The utility of 4-(chloromethyl)thiazol-2-amine as a foundational component in organic synthesis is well-documented, enabling the construction of a diverse array of more complex chemical structures.

The 2-aminothiazole (B372263) moiety is a key pharmacophore found in numerous biologically active compounds. The reactivity of the chloromethyl group in this compound allows for its facile reaction with various nucleophiles, leading to the formation of a wide range of substituted thiazole (B1198619) derivatives. For instance, the synthesis of certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their arylidene derivatives has been reported, showcasing the utility of aminothiazole structures in creating compounds with potential fungicidal activity. mdpi.com While not directly employing this compound, the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as potential anti-inflammatory and analgesic agents highlights the importance of the aminothiazole scaffold in medicinal chemistry. nih.govnih.govfrontiersin.org The general synthetic strategy often involves the reaction of an α-haloketone with a thiourea (B124793) derivative, a method that underscores the fundamental role of such building blocks in accessing complex thiazole systems. nih.govmdpi.com

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic amino group, provides a strategic advantage in the design and synthesis of intricate molecular architectures. This dual reactivity allows for sequential or one-pot reactions to build complex heterocyclic systems. Although direct examples of the use of this compound in creating macrocycles are not explicitly detailed in the provided search results, the synthesis of macrocycles composed of 5-amino-2H-1,2,4-thiadiazolin-3-one or 5-amino-2H-1,2,4-thiadiazoline-3-thione demonstrates the potential of related amino-heterocycles in constructing complex supramolecular structures. koreascience.kr The principles of using bifunctional building blocks are fundamental to the convergent synthesis of such large and complex molecules.

Utilization in Pharmaceutical Development as Intermediates

The thiazole ring is a prominent feature in many pharmaceutical agents due to its ability to engage in various biological interactions. This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds.

The development of the antiretroviral drug Ritonavir, used in the treatment of HIV, involves intermediates containing a thiazole moiety. newdrugapprovals.orggoogle.com Specifically, the synthesis of a key intermediate, 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole, starts from 4-(chloromethyl)-2-isopropylthiazole. google.com This highlights the industrial importance of chloromethylthiazole derivatives in the production of life-saving medications. While this example does not directly use the 2-amino substituted variant, it underscores the significance of the 4-(chloromethyl)thiazole scaffold in pharmaceutical synthesis. Furthermore, novel amino alcohol derivatives with antimycobacterial activity have been synthesized from intermediates of the anti-HIV drug lopinavir, demonstrating the continued exploration of thiazole-containing compounds in the search for new therapeutic agents. nih.gov

| Pharmaceutical Application | Related Intermediate | Therapeutic Area |

| Ritonavir Synthesis | 4-(chloromethyl)-2-isopropylthiazole | Antiretroviral (HIV) |

| Lopinavir Intermediate Derivatives | Amino alcohol derivatives | Antimycobacterial |

| Anti-inflammatory and Analgesic Agents | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Inflammation and Pain |

Applications in Agricultural Chemistry

The thiazole nucleus is also a critical component in many modern agrochemicals, contributing to their efficacy and mode of action.